N-(5-amino-2-chlorophenyl)acetamide
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Overview
Description
N-(5-amino-2-chlorophenyl)acetamide: is an organic compound with the molecular formula C8H9ClN2O. It is a derivative of acetanilide, where the acetanilide core is substituted with an amino group at the 5-position and a chlorine atom at the 2-position of the phenyl ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination of 2-chloroacetanilide: One common method involves the amination of 2-chloroacetanilide. This reaction typically uses ammonia or an amine source under controlled conditions to introduce the amino group at the 5-position.
Direct Acetylation: Another method involves the direct acetylation of 5-amino-2-chloroaniline with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and purification to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-amino-2-chlorophenyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxy derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like hydroxyl, alkoxy, or thiol groups.
Major Products Formed:
Oxidation: Nitro or quinone derivatives.
Reduction: Amine or hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(5-amino-2-chlorophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities. It is used in the development of drugs targeting specific biological pathways and receptors.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. It is also used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-amino-2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The amino and chloro substituents on the phenyl ring influence its binding affinity and reactivity with biological molecules. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes.
Comparison with Similar Compounds
N-(2-amino-4,5-dichlorophenyl)acetamide: This compound has additional chlorine substituents, which can alter its chemical and biological properties.
N-(4-amino-2-chlorophenyl)acetamide: The position of the amino group is different, leading to variations in reactivity and applications.
N-(5-amino-2-bromophenyl)acetamide: The chlorine atom is replaced by a bromine atom, which can affect its chemical behavior and interactions.
Uniqueness: N-(5-amino-2-chlorophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(5-amino-2-chlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5(12)11-8-4-6(10)2-3-7(8)9/h2-4H,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTQSFAUWXNUGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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